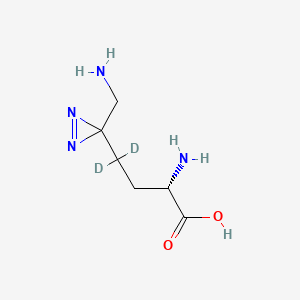

Photo-lysine-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

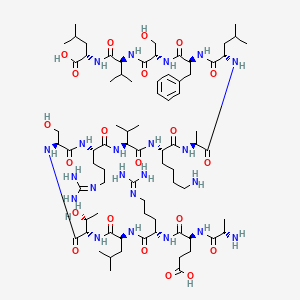

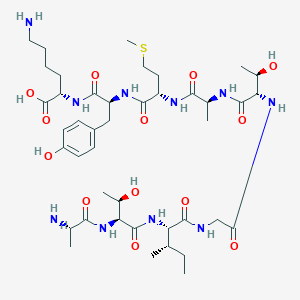

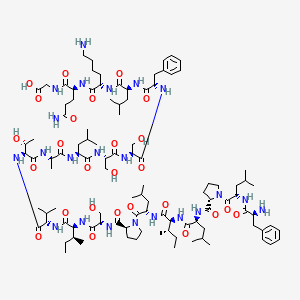

Photo-lysine-d2 is a deuterium-labeled derivative of Photo-lysine, a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The incorporation of deuterium atoms enhances its stability and allows for more precise tracking in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Photo-lysine-d2 involves the incorporation of deuterium into the lysine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the substitution of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yield incorporation of deuterium-labeled lysine into proteins recombinantly expressed in Escherichia coli. The protein of interest is expressed at high cell densities, reducing the required amount of the photo-reactive amino acid while maintaining high incorporation rates .

Chemical Reactions Analysis

Types of Reactions

Photo-lysine-d2 undergoes various types of chemical reactions, including:

Photo-cross-linking: Upon exposure to ultraviolet light, the diazirine group in this compound generates highly reactive species that form covalent bonds with adjacent molecules.

Substitution Reactions: The deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions

Ultraviolet Light: Used to activate the photo-reactive diazirine group.

N-hydroxysuccinimide (NHS) Esters: Commonly used in cross-linking reactions involving lysine residues.

Major Products

The major products formed from these reactions include covalently linked protein complexes and modified lysine residues, which can be analyzed using mass spectrometry and other biochemical techniques .

Scientific Research Applications

Photo-lysine-d2 has a wide range of applications in scientific research, including:

Chemical Proteomics: Used to investigate protein-protein interactions and identify proteins that bind to lysine post-translational modifications.

Structural Biology: Provides unique short-distance information on the structural core regions of proteins.

Drug Discovery: Helps in identifying potential drug targets by capturing transient protein interactions.

Epigenetics: Used to study histone modifications and their role in gene regulation.

Mechanism of Action

The mechanism of action of Photo-lysine-d2 involves the incorporation of the photo-reactive amino acid into proteins during biosynthesis. Upon exposure to ultraviolet light, the diazirine group generates reactive species that form covalent bonds with adjacent molecules. This process captures proteins that bind to lysine post-translational modifications, allowing for the identification and analysis of these interactions .

Comparison with Similar Compounds

Similar Compounds

Photo-leucine: Another photo-reactive amino acid used in structural biology.

Photo-methionine: Used for similar applications as Photo-lysine-d2 but targets methionine residues.

Photo-arginine: Developed to capture proteins that recognize arginine post-translational modifications.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in biochemical applications. Additionally, its ability to capture proteins that bind to lysine post-translational modifications makes it a valuable tool in chemical proteomics and epigenetics research .

Properties

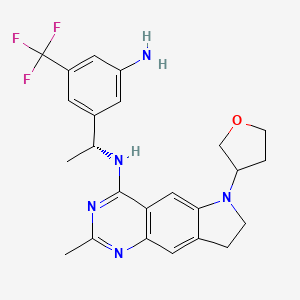

Molecular Formula |

C6H12N4O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-4,4-dideuteriobutanoic acid |

InChI |

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i2D2 |

InChI Key |

UQYHYAIQUDDSLT-FMMSUUDPSA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C1(N=N1)CN |

Canonical SMILES |

C(CC1(N=N1)CN)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)